N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
Description
N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound that features a unique structure combining a benzimidazole moiety with a piperidine ring and a dicyclopropylmethyl group
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-14-4-9-18-19(11-14)24-22(23-18)17-3-2-10-26(12-17)13-20(27)25-21(15-5-6-15)16-7-8-16/h4,9,11,15-17,21H,2-3,5-8,10,12-13H2,1H3,(H,23,24)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICJFSBZYPCQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)CC(=O)NC(C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with the benzimidazole derivative.
Acetamide Linkage Formation: The acetamide linkage is formed by reacting the piperidine derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Dicyclopropylmethyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the dicyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile reactivity and potential biological activity.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide likely involves binding to specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known for its ability to interact with nucleic acids and proteins, while the piperidine ring can enhance binding affinity and specificity. The dicyclopropylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
- N-(dicyclopropylmethyl)-2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
- N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]propionamide
Uniqueness
N-(dicyclopropylmethyl)-2-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide stands out due to the presence of the dicyclopropylmethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
